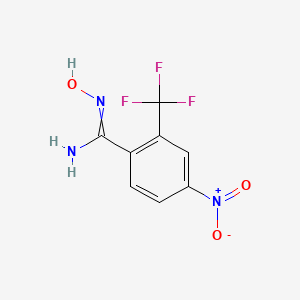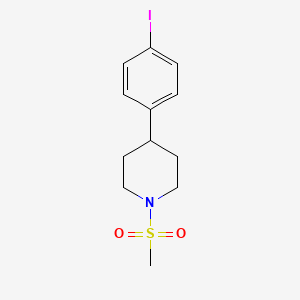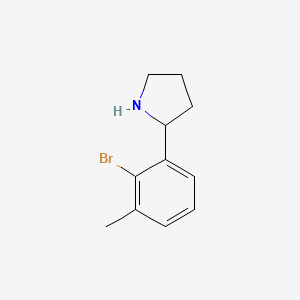![molecular formula C15H13N3O3 B13704021 Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708688 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708688 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation using [purification techniques].
Industrial Production Methods
Industrial production of MFCD32708688 often employs large-scale reactors and continuous processing techniques to maximize efficiency and output. The process involves:
Raw Material Preparation: Ensuring the quality and consistency of starting materials.
Reaction Control: Monitoring reaction parameters to maintain optimal conditions.
Product Purification: Utilizing advanced separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
MFCD32708688 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [products].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving MFCD32708688 typically require:
Oxidizing Agents: Such as [examples].
Reducing Agents: Including [examples].
Catalysts: To enhance reaction rates, such as [examples].
Major Products
The major products formed from these reactions include [list of products], which are valuable in various applications.
Scientific Research Applications
MFCD32708688 is widely used in scientific research due to its versatile properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD32708688 exerts its effects involves:
Molecular Targets: Interacting with specific proteins or enzymes.
Pathways: Modulating biochemical pathways to achieve desired outcomes.
Cellular Effects: Influencing cellular processes such as [examples].
Comparison with Similar Compounds
Similar Compounds
MFCD32708688 can be compared with other compounds such as [list of similar compounds]. These compounds share certain structural features but differ in their reactivity and applications.
Uniqueness
What sets MFCD32708688 apart is its unique combination of stability and reactivity, making it suitable for a wide range of applications that other compounds may not be able to achieve.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 5-(4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-20-15(19)13-9-14(21-17-13)11-3-5-12(6-4-11)18-8-7-16-10-18/h3-10H,2H2,1H3 |
InChI Key |
VGKBOMSPGGORBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)


![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)







